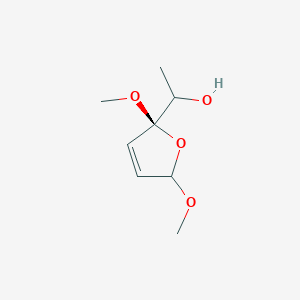
(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol: is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol It is characterized by the presence of a furan ring substituted with two methoxy groups and an ethanol moiety
Preparation Methods
The synthesis of (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxyfuran and an appropriate alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Chemical Reactions Analysis
(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol: can be compared with other similar compounds, such as:
2,5-Dimethoxyfuran: Shares the furan ring structure but lacks the ethanol moiety.
1-(2,5-Dimethoxyphenyl)ethanol: Contains a phenyl ring instead of a furan ring.
2,5-Dimethoxy-2,5-dihydrofuran: Similar structure but without the ethanol group.
This compound .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-[(5R)-2,5-dimethoxy-2H-furan-5-yl]ethanol |
InChI |
InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3/t6?,7?,8-/m1/s1 |
InChI Key |
OHXZDCYIALCSNL-KAVNDROISA-N |
Isomeric SMILES |
CC([C@]1(C=CC(O1)OC)OC)O |
Canonical SMILES |
CC(C1(C=CC(O1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















